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Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-

Cat. No.: B12900400
CAS No.: 660867-81-2
M. Wt: 284.15 g/mol
InChI Key: KYKLNEXYNOEMKS-UHFFFAOYSA-N
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Description

Overview of Cyclohepta[b]pyrrole (B8667514) as a Fused Heterocyclic Scaffold

The core of the molecule is the cyclohepta[b]pyrrole scaffold. This structure is a fused bicyclic system composed of a seven-membered cycloheptane (B1346806) ring fused to a five-membered pyrrole (B145914) ring. The pyrrole ring is an aromatic heterocycle containing one nitrogen atom, which imparts distinct chemical properties to the entire molecule. nih.gov The fusion of the seven-membered ring introduces a degree of conformational flexibility and unique electronic characteristics not found in simpler heterocyclic systems.

The development of synthetic routes to create these fused systems is an active area of research. rsc.org Methods often involve multi-step sequences, starting from precursors like cyclohepta[b]pyrrol-8-one ketones. nih.gov These ketones provide a strategic point for further chemical modifications and the introduction of various functional groups. The synthesis of such scaffolds can be influenced by various catalytic systems, including those based on transition metals, to achieve high yields and regioselectivity. rsc.org

Significance within Azaazulene Chemistry and Related Systems

Cyclohepta[b]pyrroles are considered aza-analogs of azulene (B44059), and are thus a key component of azaazulene chemistry. acs.orgresearchgate.net Azulene is an isomer of naphthalene, composed of a fused five- and seven-membered carbocyclic ring system, and is known for its distinct blue color and aromatic properties. nih.govsciencegate.app The substitution of one or more carbon atoms in the azulene framework with nitrogen gives rise to azaazulenes, which often retain aromatic character while exhibiting modified electronic and photophysical properties. acs.org

1-Azaazulene, also known as cyclohepta[b]pyrrole, is a stable and well-studied member of this family. acs.org The nitrogen atom can significantly influence the electron distribution within the fused ring system, affecting its reactivity, basicity, and potential as a ligand for metal complexes. Researchers have explored how substitutions on the azaazulene core can tune these properties, leading to the design of novel organic superbases and materials with interesting optical and electronic behaviors. acs.orgresearchgate.net

Context of Research on Substituted Cyclohepta[b]pyrroles

The study of substituted cyclohepta[b]pyrroles is driven by the quest for new molecules with tailored functionalities. The introduction of different substituent groups at various positions on the bicyclic scaffold can dramatically alter the compound's physical, chemical, and biological properties. For instance, the placement of electron-donating or electron-withdrawing groups can modulate the molecule's reactivity and its interactions with biological targets. nih.gov

Research in this area has led to the synthesis of a variety of derivatives, including those with potential applications as antimitotic agents and inhibitors of specific enzymes. nih.govnih.gov The synthesis of these substituted compounds often involves strategic, multi-step approaches, such as the [3+2] cycloaddition reactions to form the pyrrole ring or modifications of pre-existing cyclohepta[b]pyrrole cores. nih.govnih.gov The specific compound, Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- , represents a particular substitution pattern where a bromine atom is attached at the 8-position of the seven-membered ring and a phenyl group is at the 3-position of the pyrrole ring. While specific research on this exact molecule is limited in publicly available literature, its structure suggests a combination of steric and electronic features that could be of interest for further investigation.

Below is a table summarizing key properties of the parent compound and a related derivative.

PropertyValue (for 2-phenyl-1,8-dihydrocyclohepta[b]pyrrole)Value (for 1-Phenyl-6H-cyclohepta[b]pyrrol-3-carbaldehyde)
Molecular Formula C15H13N chemsynthesis.comC16H13NO guidechem.com
Molecular Weight 207.275 g/mol chemsynthesis.com235.286 g/mol guidechem.com
CAS Number Not available chemsynthesis.com100475-69-2 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10BrN B12900400 Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- CAS No. 660867-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

660867-81-2

Molecular Formula

C15H10BrN

Molecular Weight

284.15 g/mol

IUPAC Name

8-bromo-3-phenylcyclohepta[b]pyrrole

InChI

InChI=1S/C15H10BrN/c16-14-9-5-4-8-12-13(10-17-15(12)14)11-6-2-1-3-7-11/h1-10H

InChI Key

KYKLNEXYNOEMKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C2=CC=CC=C3Br

Origin of Product

United States

Mechanistic Investigations and Reaction Selectivity in Cyclohepta B Pyrrole Synthesis

Detailed Reaction Mechanisms via Computational Analysis

Computational analysis, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe through experimental means alone. For the synthesis of fused pyrrole (B145914) systems, such as cyclohepta[b]pyrroles, computational studies can map out the entire energy landscape of a reaction, identify key intermediates, and calculate the activation barriers for competing pathways.

In analogous palladium-catalyzed syntheses of fused N-aryl pyrrolidines, a complex catalytic cycle is often proposed, involving steps such as oxidative addition, alkene insertion (carbopalladation), C-N bond-forming reductive elimination, and competing side reactions like β-hydride elimination. nih.gov Computational analysis helps to understand how the choice of catalyst, ligands, and substrates influences the relative rates of these fundamental steps, thereby determining the final product distribution. nih.gov

For instance, studies on strained macrocyclic systems like cyclo acs.orgpyrroles have utilized computational methods to analyze structural strain and π-electronic communication. nih.gov Strain visualization analyses and Nucleus-Independent Chemical Shift (NICS) calculations can reveal the aromatic character and stability of different segments within the molecule. nih.gov Similar computational approaches applied to the synthesis of cyclohepta[b]pyrroles would involve modeling the transition states for the key bond-forming steps. This could include the initial cycloaddition or cyclization event and any subsequent aromatization steps. The calculations would clarify the feasibility of proposed pathways, rationalize observed selectivities, and guide the development of more efficient synthetic routes.

Regioselectivity and Stereoselectivity in Cyclohepta[b]pyrrole (B8667514) Formation

Controlling regioselectivity (where substituents are placed) and stereoselectivity (the spatial arrangement of atoms) is a significant challenge in the synthesis of polysubstituted heterocyclic compounds.

The electronic and steric properties of substituents on both the starting materials and the catalyst play a critical role in directing the outcome of a reaction. In palladium-catalyzed reactions for forming fused pyrrole systems, the choice of phosphine (B1218219) ligand on the palladium catalyst can dramatically alter the product selectivity. nih.gov

Steric Effects: Bulky phosphine ligands can favor certain reaction pathways by sterically hindering others. For example, in the synthesis of octahydrocyclopenta[b]pyrroles, bulky, electron-rich phosphines like P(t-Bu)₃ were found to favor the formation of a diarylamine side product, whereas smaller ligands such as PMe₃ led to a different cyclized isomer. nih.gov This control arises from the ligand's influence on the geometry of the palladium center, which in turn affects the feasibility of competing steps like reductive elimination versus β-hydride elimination.

Electronic Effects: The electronic nature of substituents on the aryl bromide and the nitrogen atom also governs selectivity. nih.gov Research has shown that good to excellent selectivities can be achieved with substrates bearing electron-rich, neutral, or electron-poor N-substituents. nih.gov In the context of 8-bromo-3-phenyl-cyclohepta[b]pyrrole, the electron-withdrawing nature of the bromine atom on the seven-membered ring and the steric and electronic influence of the phenyl group at the 3-position of the pyrrole ring would be key factors. These substituents would modulate the electron density of reaction intermediates, influencing the rates of cyclization and subsequent reactions.

The table below illustrates how ligand choice can influence product selectivity in a model system for fused pyrrole synthesis, demonstrating the interplay of steric and electronic factors.

LigandLigand TypeMajor Product(s)Key Observation
P(t-Bu)₃Bulky, Electron-RichDiarylamineSteric bulk favors C-N bond formation over cyclization. nih.gov
P(t-Bu)₂MeMedium-Sized, Electron-Rich5-Aryl IsomerA balance of steric and electronic properties favors a specific regioisomer. nih.gov
PMe₃Small, Electron-RichHexahydrocyclopenta[b]pyrroleSmaller ligands favor pathways leading to different cyclized products. nih.gov
dpppBidentate, Medium-Sized6-Aryl IsomerLigand bite angle and flexibility influence selectivity. nih.gov

Data synthesized from findings on cyclopenta[b]pyrrole (B12890464) synthesis. nih.gov

Achieving diastereoselectivity is crucial when creating multiple stereocenters in a fused ring system. In the synthesis of related octahydrocyclopenta[b]pyrroles, excellent levels of diastereoselectivity (diastereomeric ratio ≥ 20:1) have been reported. nih.gov This high level of control is often substrate-induced, where the initial stereochemistry of a substituent on the starting material directs the stereochemical outcome of the cyclization.

Furthermore, cascade reactions are powerful tools for diastereoselective synthesis. For example, the synthesis of highly functionalized cyclohexanones has been achieved with complete diastereoselectivity in most cases via a cascade inter–intramolecular double Michael strategy. beilstein-journals.org Similar strategies, such as formal [4+3] cycloadditions using oxyallyl cations, have been developed to produce cyclohepta[b]indole scaffolds with complete diastereoselectivity. acs.org These methods, which form multiple bonds and stereocenters in a single operation, could be adapted for the stereocontrolled synthesis of complex cyclohepta[b]pyrrole derivatives.

Transition State Analysis and Energy Landscapes

Transition state analysis provides a quantitative understanding of reaction barriers and selectivity. By computationally modeling the transition states of competing reaction pathways, chemists can predict which product is likely to form.

In the Pd-catalyzed synthesis of fused pyrroles, the final product distribution depends on the relative energy barriers of several competing mechanistic pathways, including C-N reductive elimination, C-C reductive elimination, and β-hydride elimination. nih.gov A catalyst/ligand combination that lowers the transition state energy for one pathway while raising it for others will result in high product selectivity.

Detailed computational studies, such as those performed on cyclo acs.orgpyrrole, can visualize the strain energy across a macrocycle and analyze the frontier molecular orbitals (HOMO/LUMO). nih.gov This analysis helps explain the molecule's reactivity, electronic properties, and the energetic changes that occur during reactions like electrochemical oxidation. nih.gov For the synthesis of cyclohepta[b]pyrroles, transition state analysis would be crucial for understanding the regioselectivity of an initial annulation reaction and for predicting the stereochemical outcome of the cyclization, allowing for the rational design of stereoselective syntheses.

Catalyst Design and Performance Optimization for Cyclohepta[b]pyrrole Synthesis

The rational design of catalysts is essential for optimizing the synthesis of complex molecules like cyclohepta[b]pyrroles. The performance of a catalyst is typically evaluated based on yield, turnover number, and, most importantly, selectivity.

As demonstrated in the synthesis of cyclopenta[b]pyrroles, the structure of the phosphine ligand in a palladium catalyst is a key variable that can be tuned to control the reaction's outcome. nih.gov By systematically varying the steric bulk and electronic properties of monodentate and bidentate phosphine ligands, the reaction can be selectively steered toward different isomeric products. nih.gov

Beyond palladium, a wide array of transition metals have been employed for pyrrole synthesis.

Iron salts have been identified as efficient, economical, and environmentally friendly catalysts for the multicomponent synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles, proving superior to salts of vanadium, cerium, or manganese. organic-chemistry.orgnih.gov

Copper(II) salts , in conjunction with calcium(II), have been used in a sequential aza-Piancatelli/hydroamination sequence to provide diverse access to cyclopenta[b]pyrroles. rsc.org

Gold and Rhodium catalysts are often used in cycloaddition and transannulation reactions to construct pyrrole and fused pyrrole ring systems, including dearomatized cyclohepta[b]indolines. acs.orgorganic-chemistry.org

The optimization process involves screening a library of catalysts and ligands under various reaction conditions (solvent, temperature, additives) to identify the optimal system for synthesizing a specific target like 8-bromo-3-phenyl-cyclohepta[b]pyrrole with high yield and selectivity.

The table below summarizes the effect of different catalyst systems on pyrrole and fused pyrrole synthesis.

Catalyst SystemReaction TypeKey Advantage
Pd₂dba₃ / Phosphine LigandCyclization/ArylationHigh tunability for controlling regioselectivity and diastereoselectivity. nih.gov
Fe(ClO₄)₃·H₂OMulticomponent ReactionEfficient, economical, and allows for broad substrate scope, including sterically hindered amines. nih.gov
Ca(II) / Cu(II)aza-Piancatelli/HydroaminationDiversity-oriented synthesis of various N-heterocycles from common precursors. rsc.org
Rhodium(II)TransannulationSynthesis of substituted pyrroles from N-sulfonyl-1,2,3-triazoles. organic-chemistry.org
Gold(I)Cascade Hydroamination/CyclizationHigh regioselectivity and tolerance of diverse functional groups under mild conditions. organic-chemistry.org

A thorough search for scientific literature and data pertaining to the specific chemical compound Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- has been conducted. Unfortunately, detailed experimental data required to populate the requested article sections on its advanced spectroscopic and crystallographic characterization is not available in the public domain or indexed in the searched scientific databases.

The specific research findings, including high-resolution NMR, FTIR, and UV-Vis spectra, as well as X-ray crystallographic data such as conformation, torsion angles, and strain analysis for this particular molecule, could not be located.

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Advanced Spectroscopic and Crystallographic Characterization of Cyclohepta B Pyrrole, 8 Bromo 3 Phenyl

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry serves as a critical analytical technique in the structural elucidation of novel compounds, providing essential information for the confirmation of the molecular formula and offering insights into the molecule's fragmentation pathways under specific ionization conditions. For the compound of interest, Cyclohepta[b]pyrrole (B8667514), 8-bromo-3-phenyl-, mass spectrometric analysis is fundamental in verifying its elemental composition and understanding its stability and structural characteristics.

Molecular Formula Confirmation

The initial step in the mass spectrometric analysis of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- is the determination of its molecular weight and the confirmation of its elemental formula, C₁₅H₁₀BrN. High-resolution mass spectrometry (HRMS) is the preferred method for this purpose, as it can measure the mass-to-charge ratio (m/z) of the molecular ion with high precision.

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion peak. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. Consequently, the molecular ion of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature provides unambiguous evidence for the presence of a single bromine atom in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- (C₁₅H₁₀BrN)

IonCalculated m/zRelative Abundance (%)
[C₁₅H₁₀⁷⁹BrN]⁺283.0000100.0
[C₁₅H₁₀⁸¹BrN]⁺284.997997.7

This table presents the theoretical isotopic pattern for the molecular ion, which is a hallmark for confirming the presence and number of bromine atoms.

Fragmentation Studies

Upon ionization, the molecular ion ([C₁₅H₁₀BrN]⁺˙) would likely undergo a series of fragmentation reactions. The most probable initial fragmentation steps would involve the loss of the bromine atom or the phenyl substituent, as these represent relatively weaker bonds compared to the fused ring system.

Potential Fragmentation Pathways:

Loss of Bromine Radical: A primary fragmentation pathway would be the cleavage of the C-Br bond, resulting in the loss of a bromine radical (·Br). This would lead to a prominent fragment ion at m/z corresponding to [C₁₅H₁₀N]⁺.

Loss of Phenyl Radical: Another significant fragmentation could be the loss of the phenyl group (·C₆H₅) from the 3-position of the pyrrole (B145914) ring, yielding a fragment ion corresponding to [C₉H₅BrN]⁺˙.

Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is also a plausible fragmentation pathway for brominated heterocyclic compounds, which would result in a fragment ion at m/z corresponding to [C₁₅H₉N]⁺˙.

Ring Cleavage: Further fragmentation would likely involve the cleavage of the cyclohepta[b]pyrrole ring system, leading to a variety of smaller charged fragments. The stability of the aromatic pyrrole and benzene (B151609) rings would influence the specific cleavage patterns.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-

Proposed Fragment IonFormulaPredicted m/zNeutral Loss
[M-Br]⁺[C₁₅H₁₀N]⁺192.08·Br
[M-C₆H₅]⁺˙[C₉H₅BrN]⁺˙205.96/207.96·C₆H₅
[M-HBr]⁺˙[C₁₅H₉N]⁺˙191.07HBr
[C₆H₅]⁺[C₆H₅]⁺77.04C₉H₅BrN

This table provides a predictive overview of the significant fragment ions that would be expected in the mass spectrum, aiding in the structural confirmation of the compound.

The detailed analysis of these fragmentation patterns, in conjunction with the accurate mass measurements from HRMS, provides a comprehensive characterization of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-, confirming its molecular identity and providing valuable structural information.

Chemical Transformations and Derivatization of Cyclohepta B Pyrrole, 8 Bromo 3 Phenyl

Late-Stage Functionalization Strategies

Late-stage functionalization is a powerful strategy for diversifying complex molecular scaffolds. For 8-bromo-3-phenyl-cyclohepta[b]pyrrole, the C-Br bond at the C8 position is the most logical site for such modifications, primarily through transition-metal-catalyzed cross-coupling reactions.

The bromine atom on the electron-deficient seven-membered ring is well-suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a prime example. jst.go.jp While direct studies on 8-bromo-3-phenyl-cyclohepta[b]pyrrole may be limited, extensive research on the coupling of other bromo-substituted pyrroles and related fused heterocycles demonstrates the feasibility and versatility of this approach. mdpi.commdpi.com

For instance, 3-iodo-2-formyl-1-tosylpyrroles have been shown to couple efficiently with a wide array of arylboronic acids using a PdCl2(dppf) catalyst, tolerating electron-rich, electron-poor, and sterically hindered substrates. mdpi.com Similarly, SEM-protected 4-bromopyrrole derivatives undergo Suzuki coupling with various phenylboronic acids in the presence of Pd(PPh3)4 and a base like cesium carbonate, affording aryl-substituted pyrroles in moderate to excellent yields. mdpi.com These established protocols suggest that the 8-bromo position of the target compound could be functionalized with new aryl or vinyl groups.

Another relevant transformation is the Sonogashira coupling, which would link terminal alkynes to the C8 position. This has been demonstrated on a related 8-bromo-pyrrolo[3,2,1-ij]quinolinone core, where the Csp²–Br bond was successfully coupled with phenylacetylene (B144264) using a palladium catalyst and cesium carbonate as the base to yield the 8-phenylalkynyl derivative. wikipedia.org

The general mechanism for these palladium-catalyzed couplings involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron (Suzuki) or organocopper-acetylide (Sonogashira) species, and reductive elimination to yield the coupled product and regenerate the catalyst. jst.go.jp

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Pyrrole Analogs
SubstrateCoupling PartnerCatalyst (mol %)BaseSolventTemperature (°C)Yield (%)Reference
SEM-protected 4-bromopyrrolePhenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O90>95 mdpi.com
3-Iodo-2-formyl-1-tosylpyrrolePhenylboronic acidPdCl₂(dppf) (5)Na₂CO₃DME8095 mdpi.com
3-Iodo-2-formyl-1-tosylpyrroleo-Nitrophenylboronic acidPdCl₂(dppf) (5)Na₂CO₃DME8081 mdpi.com
8-Bromo-pyrrolo-quinolinonePhenylacetylene (Sonogashira)Pd(OAc)₂/XPhosCs₂CO₃Dioxane8058 wikipedia.org

Nucleophilic Additions to the Cyclohepta[b]pyrrole (B8667514) System

The electronic nature of the cyclohepta[b]pyrrole system, as an aza-azulene analog, is characterized by a π-excessive five-membered pyrrole (B145914) ring fused to a π-deficient seven-membered cycloheptatrienyl-like ring. mdpi.com This polarization dictates the regiochemistry of nucleophilic attacks.

Nucleophilic agents are expected to preferentially add to the electron-deficient seven-membered ring. mdpi.comnih.gov Studies on the parent azulene (B44059) hydrocarbon show that organolithium and Grignard reagents add to the seven-membered ring, typically requiring a subsequent oxidation or dehydrogenation step to restore the aromatic system. mdpi.com For instance, the reaction of diethyl azulene-1,3-dicarboxylate with Grignard reagents results in nucleophilic addition, followed by dehydrogenation with chloranil (B122849) to furnish the substituted azulene. mdpi.com

Applying this to 8-bromo-3-phenyl-cyclohepta[b]pyrrole, organometallic reagents like phenyllithium (B1222949) or methylmagnesium bromide would be predicted to attack the seven-membered ring. Another important reaction involving organolithium reagents is halogen-metal exchange. Treatment of 3-bromo-1-(triisopropylsilyl)pyrrole (B1272388) with n-butyllithium at low temperatures results in the formation of the 3-lithiopyrrole derivative, which can then be trapped by various electrophiles. nih.gov This suggests that the C8-bromo substituent on the cyclohepta[b]pyrrole ring could potentially be converted into an organolithium species, which would invert its reactivity, allowing it to act as a nucleophile.

Furthermore, intramolecular nucleophilic attack by organolithiums onto a pyrrole ring has been documented, leading to dearomatizing anionic cyclization to form new fused ring systems. nih.gov

The regiochemistry of nucleophilic attack on the azulene system, and by extension the cyclohepta[b]pyrrole system, is directed to the positions with the lowest electron density on the seven-membered ring. mdpi.comnih.gov In unsubstituted azulene, these are primarily the C4, C6, and C8 positions. nih.gov For the title compound, the C8 position is already substituted with a bromine atom. Therefore, nucleophilic attack would be predicted to occur at the C4 and C6 positions of the heptacyclic ring.

The presence of substituents can further influence this regioselectivity through steric or electronic effects. nih.gov For example, steric hindrance from a substituent at the C3 position of a 2-methoxytropone (B1212227) (a precursor to azulenes) was shown to direct nucleophilic attack to the C7 position, away from the more electronically favored C2 position. nih.gov In the case of 8-bromo-3-phenyl-cyclohepta[b]pyrrole, the phenyl group at C3 is distant from the seven-membered ring and unlikely to exert a strong steric influence on the regiochemistry of attack at C4 or C6.

Cycloaddition Reactions of the Fused Ring System

Pericyclic reactions offer a powerful method for constructing complex polycyclic systems in a stereocontrolled manner. msu.edu The cyclohepta[b]pyrrole scaffold contains two distinct π-systems—the pyrrole ring and the polyene system of the seven-membered ring—that could potentially participate in cycloaddition reactions.

The pyrrole ring can function as a 4π-electron diene in [4+2] Diels-Alder reactions, but its aromatic character poses a significant challenge. sciforum.netthieme-connect.de Pyrroles are generally poor dienes, and reactions with dienophiles often result in Michael addition products rather than cycloadducts. researchgate.net The tendency to undergo cycloaddition is enhanced when the pyrrole nitrogen is substituted with an electron-withdrawing group, which reduces its aromaticity. youtube.com Even so, the resulting cycloadducts can be thermodynamically unstable and prone to retro-Diels-Alder reactions. nih.gov Highly reactive dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or other acetylenic esters, are typically required to achieve successful cycloaddition with pyrrole derivatives. ucla.edu

Alternatively, the cyclohepta[b]pyrrole system can be formed via a (4+3) cycloaddition reaction between a 3-alkenylpyrrole and an oxyallyl cation. nih.govnih.govacs.org While this describes the synthesis of the core, the reverse retro-cycloaddition or participation of the formed cycloheptadiene moiety in other pericyclic reactions remains a possibility. The azulene system itself can participate in Diels-Alder reactions with highly reactive dienes, indicating that the seven-membered ring also possesses dienic or dienophilic character depending on the reaction partner. mdpi.com

Table 2: General Reactivity of Pyrrole Derivatives in [4+2] Cycloadditions
Pyrrole TypeDienophileConditionsOutcomeReference
N-MethylpyrroleMaleic anhydrideStandardNo reaction or Michael Addition youtube.com
N-(Ethoxycarbonyl)pyrroleDimethyl Acetylenedicarboxylate (DMAD)Thermal[4+2] Cycloadduct formed ucla.edu
1,2,5-TrimethylpyrroleN-p-TolylmaleimideToluene, 60 °CNo cycloadduct observed nih.gov
N-Boc-pyrroleEthyl 3-bromopropiolateThermalDiels-Alder reaction proceeds researchgate.net

Hydrogenation and Dehydrogenation Methodologies

The modulation of the degree of saturation within the cyclohepta[b]pyrrole core can lead to significant changes in its electronic and steric properties. Both hydrogenation and dehydrogenation reactions are pivotal in accessing a wider range of structurally diverse derivatives.

Hydrogenation

The catalytic hydrogenation of pyrrole and its derivatives is a well-established transformation, typically leading to the corresponding pyrrolidines. acs.orgresearchgate.net For Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-, selective hydrogenation of either the pyrrole or the cyclohepta ring, or full saturation of the bicyclic system, could be envisioned depending on the reaction conditions.

Commonly employed catalysts for the hydrogenation of pyrrolic compounds include platinum, palladium, and rhodium, often supported on carbon or alumina (B75360). acs.orgresearchgate.net The reaction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures. The choice of catalyst and conditions can influence the selectivity of the reduction. For instance, rhodium on alumina has been used for the reduction of 2,5-dimethylpyrrole to cis-2,5-dimethylpyrrolidine. researchgate.net It is plausible that similar conditions could be applied to the hydrogenation of the pyrrole moiety in Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-.

It is important to note that under certain acidic conditions, competitive degradation of the macrocycle might occur during hydrogenation. researchgate.net Therefore, careful optimization of the reaction conditions is crucial. The phenyl substituent is generally resistant to hydrogenation under typical conditions used for pyrrole reduction, while the bromo substituent may be susceptible to hydrodebromination, a common side reaction in catalytic hydrogenations.

Below is a table summarizing general conditions for the catalytic hydrogenation of pyrrole derivatives, which could be adapted for Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-.

Table 1: General Conditions for Catalytic Hydrogenation of Pyrrole Derivatives

Catalyst Support Solvent Temperature (°C) Pressure (atm) Reference
Platinum - Acetic Acid Room Temp. 1-4 acs.org
Palladium Carbon Ethanol Room Temp. 1-4 acs.org

Dehydrogenation

The dehydrogenation of partially saturated N-heterocycles to their aromatic counterparts is a valuable synthetic transformation. liv.ac.uknih.govrsc.org For derivatives of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- that may exist in a partially hydrogenated state, dehydrogenation would restore the fully conjugated azaazulene system.

Modern dehydrogenation methods often utilize transition metal catalysts or metal-free approaches. Iridium complexes, for instance, have been shown to be effective for the acceptorless dehydrogenation of various nitrogen heterocycles. liv.ac.uk These reactions typically proceed under inert atmosphere at elevated temperatures. Another approach involves the use of superoxide (B77818) ions, generated in situ, as the oxidant in a green and general method for the dehydrogenation of N-heterocycles. nih.gov

The application of these methods to a partially hydrogenated Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- derivative would be expected to yield the parent aromatic compound. The choice of method would depend on the substrate's stability and the desired reaction conditions.

The following table outlines representative conditions for the dehydrogenation of N-heterocycles.

Table 2: Representative Conditions for Dehydrogenation of N-Heterocycles

Catalyst/Reagent Solvent Temperature (°C) Atmosphere Reference
[Cp*IrCl2]2/NaOtBu Toluene 110 N2 liv.ac.uk
KO2/18-crown-6 DMSO Room Temp. O2 nih.gov

Oxidation and Reduction Chemistry of the Cyclohepta[b]pyrrole Core

The redox chemistry of the cyclohepta[b]pyrrole system is complex, with potential for reactions to occur at the pyrrole ring, the seven-membered ring, or both. The electronic interplay between the two rings dictates the likely sites of oxidation and reduction.

Oxidation

The oxidation of pyrroles can lead to a variety of products, including pyrrolinones and ring-opened species, and is often challenging to control due to the electron-rich nature of the pyrrole ring which can lead to polymerization. researchgate.net For the Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- system, oxidation could potentially target either the five-membered or the seven-membered ring.

Drawing parallels with the chemistry of azulene, which is isomeric with the core structure of cyclohepta[b]pyrrole, oxidation can lead to the formation of quinone-type structures. For instance, the catalytic hydrogenation of an azulenequinone followed by regeneration of the azulene structure has been reported. nih.gov It is conceivable that oxidation of the seven-membered ring of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- could lead to analogous cyclohepta[b]pyrrolone derivatives. The presence of the electron-donating pyrrole nitrogen might influence the regioselectivity of the oxidation.

Reduction

The reduction of the cyclohepta[b]pyrrole core can also be envisioned. While catalytic hydrogenation leads to saturation of the rings, chemical reduction with hydride reagents can lead to different outcomes. For instance, the reduction of azulene derivatives with lithium aluminum hydride (LiAlH4) has been reported. nih.gov Applying such conditions to Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- could potentially lead to the reduction of the seven-membered ring, depending on the regioselectivity of the hydride attack.

The presence of the bromo substituent introduces another potential site for reduction, as aryl halides can be reduced under certain conditions. The phenyl group, being generally robust, would likely remain unaffected by typical chemical reducing agents.

The following table provides a conceptual overview of potential oxidation and reduction reactions on the cyclohepta[b]pyrrole core, based on the reactivity of related systems.

Table 3: Conceptual Oxidation and Reduction Reactions

Transformation Reagent Potential Product
Oxidation m-CPBA Cyclohepta[b]pyrrolone derivative
Oxidation O2, light Ring-opened products
Reduction LiAlH4 Partially reduced cyclohepta ring

Theoretical and Computational Studies of Cyclohepta B Pyrrole, 8 Bromo 3 Phenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the properties of molecules and materials.

A foundational step in the computational study of a molecule is the optimization of its geometry to find the lowest energy conformation. For 8-bromo-3-phenyl-cyclohepta[b]pyrrole, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine bond lengths, bond angles, and dihedral angles. rsc.org This process would reveal the planarity or non-planarity of the fused ring system and the orientation of the phenyl and bromo substituents.

DFT is also instrumental in mapping out potential reaction pathways. wikipedia.org For a molecule like 8-bromo-3-phenyl-cyclohepta[b]pyrrole, this could involve studying its behavior in various chemical transformations, such as electrophilic or nucleophilic substitution, or its participation in pericyclic reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers for different pathways, thus predicting the most likely reaction mechanisms.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and shapes of these orbitals are key determinants of a molecule's reactivity.

The HOMO and LUMO are the frontier orbitals that are primarily involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

For 8-bromo-3-phenyl-cyclohepta[b]pyrrole, the HOMO-LUMO energy gap would be a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability. researchgate.net The spatial distribution of the HOMO and LUMO would pinpoint the most probable sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing bromine atom and the phenyl group would significantly influence the energies and localization of these frontier orbitals compared to the unsubstituted cyclohepta[b]pyrrole (B8667514).

Table 1: Hypothetical Frontier Molecular Orbital Data for Cyclohepta[b]pyrrole Derivatives (Note: This table is illustrative and not based on actual experimental or computational data for 8-bromo-3-phenyl-cyclohepta[b]pyrrole)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Cyclohepta[b]pyrrole -5.5 -1.0 4.5
3-Phenyl-cyclohepta[b]pyrrole -5.7 -1.2 4.5
8-Bromo-cyclohepta[b]pyrrole -5.8 -1.5 4.3
8-Bromo-3-phenyl-cyclohepta[b]pyrrole -6.0 -1.6 4.4

This interactive table is based on expected trends from substituent effects.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.net It allows for the investigation of charge transfer interactions and hyperconjugative effects. For 8-bromo-3-phenyl-cyclohepta[b]pyrrole, NBO analysis would quantify the delocalization of electron density from lone pairs and bonding orbitals into antibonding orbitals, providing a deeper understanding of the electronic interactions between the pyrrole (B145914) ring, the cyclohepta triene ring, and the substituents.

Aromaticity Assessment (e.g., NICS Calculations)

The aromaticity of the cyclohepta[b]pyrrole system is a topic of significant interest. Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. masterorganicchemistry.com A common method to quantify aromaticity computationally is the Nucleus-Independent Chemical Shift (NICS) calculation. rsc.org NICS values are typically calculated at the center of a ring system. A negative NICS value indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). researchgate.net

Table 2: Hypothetical NICS(1) Values for Aromaticity Assessment (Note: This table is illustrative and not based on actual experimental or computational data for 8-bromo-3-phenyl-cyclohepta[b]pyrrole)

Ring System NICS(1) (ppm) Aromatic Character
Pyrrole Ring -15.0 Aromatic
Cycloheptatriene Ring -7.0 Aromatic

This interactive table illustrates the expected aromatic character of the constituent rings.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for predicting the spectroscopic properties of novel compounds. These computational methods allow for the calculation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The accuracy of these predictions is then validated by comparing them with experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts (in ppm) for the protons and carbon atoms of the cyclohepta[b]pyrrole core, the phenyl substituent, and the bromo-substituted position would be compared against the values obtained from experimental NMR spectra. Discrepancies and correlations between the theoretical and experimental data would provide insights into the electronic environment of the nuclei and the conformational preferences of the molecule in solution.

Infrared (IR) Spectroscopy: Computational frequency calculations are used to predict the vibrational modes of the molecule. The calculated IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of specific functional groups, such as C-H, C=C, C-N, and C-Br bonds. These predicted frequencies and their intensities would be compared with the experimental Fourier-Transform Infrared (FTIR) spectrum. A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental data, accounting for anharmonicity and other method-specific approximations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. This analysis provides information on the electronic transitions between molecular orbitals. The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths would be compared with the experimental UV-Vis spectrum. This comparison helps in understanding the electronic structure and the nature of the transitions, such as π-π* or n-π* transitions, within the conjugated system of the molecule.

Without access to published research containing this specific data for 8-bromo-3-phenyl-cyclohepta[b]pyrrole, the following data tables remain illustrative placeholders.

Table 1: Illustrative Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Theoretical (ppm) Experimental (ppm)
H-1 Data not available Data not available
C-2 Data not available Data not available
C-3 Data not available Data not available

Table 2: Illustrative Comparison of Key Theoretical and Experimental IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Theoretical (cm⁻¹) Experimental (cm⁻¹)
C-H stretch (aromatic) Data not available Data not available
C=C stretch (pyrrole) Data not available Data not available
C-N stretch Data not available Data not available

Table 3: Illustrative Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax, nm)

Electronic Transition Theoretical (nm) Experimental (nm)
π → π* Data not available Data not available

Table 4: Compound Names Mentioned

Compound Name

Advanced Applications and Functional Material Development Based on Cyclohepta B Pyrrole Architectures

Optoelectronic Properties and Applications

The fusion of a seven-membered ring with a pyrrole (B145914) core gives rise to a class of compounds with tunable optoelectronic properties. The ability to modify the periphery of the cyclohepta[b]pyrrole (B8667514) scaffold allows for fine-tuning of energy levels, absorption, and emission characteristics, making them promising candidates for various optoelectronic devices.

The synthesis of light-emitting cyclohepta[b]pyrrole derivatives is often geared towards creating materials for applications such as photosensitizers and organic light-emitting diodes (OLEDs). A key strategy involves the annulation of a pyridine (B92270) ring to the cycloheptapyrrole scaffold to create tricyclic systems like pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines. nih.gov This approach yields derivatives with a good substitution pattern on the pyrrole moiety, which is crucial for tuning their photophysical properties. nih.gov The synthetic pathway often starts from cyclohepta[b]pyrrol-8-one ketones, which provide a suitable position on the seven-membered ring for introducing electrophilic sites necessary for subsequent cyclization reactions. acs.org

Another versatile synthetic method involves a metal-free, three-component reaction using indoles, tertiary propargylic alcohols, and activated alkynes to construct cyclohepta[b]indole frameworks, which are structurally related to cyclohepta[b]pyrroles. nih.govwnmc.edu.cn This approach is environmentally friendly and allows for operational simplicity and mild reaction conditions. wnmc.edu.cn Furthermore, innovative catalytic assemblies, including sequences of ring-closing metathesis, hydrogenation, and acid-catalyzed ring expansion, have been developed to synthesize cyclohepta[b]indoles from readily available starting materials like isatin (B1672199) derivatives. nih.gov For specific applications, functional groups can be introduced, such as through chlorination using N-chlorosuccinimide, to further modify the electronic properties of the final compounds. acs.org

Photophysical studies of cyclohepta[b]pyrrole derivatives reveal their potential as photoactive materials. For instance, pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines have been shown to act as potent photosensitizing agents. nih.gov Upon photoactivation with light of an appropriate wavelength, these compounds exhibit significant cytotoxic effects, with their efficacy being highly dependent on the substituents on the pyrrole ring. nih.gov Derivatives featuring a 2-ethoxycarbonyl group and an N-benzyl substitution have demonstrated particularly high potency, with EC50 values in the submicromolar range. nih.gov

The photophysical properties of related pyrrole-based systems, such as diketopyrrolopyrroles (DPPs), provide insights into the behavior of these chromophores. The introduction of thiophene (B33073) moieties directly linked to a DPP core can cause a significant bathochromic (red) shift in both absorption and emission spectra. nih.gov Similarly, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been synthesized that show high photoluminescence quantum yields (PLQYs), exceeding 80% in solution and 50% in the solid state (as a thin film). researchgate.net These compounds have been successfully incorporated into OLEDs, demonstrating low turn-on voltages and high brightness. researchgate.net The solvatochromism of these derivatives shows distinct vibronic emission peaks, and they can form aggregates with redshifted emission, which is attributed to excimer formation. researchgate.net

Compound ClassAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Solvent/State
Diketopyrrolopyrrole Derivative 5~550~5750.7 - 0.9Toluene, DCM, DMF
Diketopyrrolopyrrole Derivative 13/15~650~670Lower than derivative 5Toluene, DCM, DMF
Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrolesNot SpecifiedNot Specified> 0.80Solution
Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrolesNot SpecifiedNot Specified> 0.50Thin Film

This table presents representative photophysical data for related pyrrole-based chromophores to illustrate the properties of such systems. Data is sourced from references nih.govresearchgate.net.

Supramolecular Chemistry and Self-Assembly

The polarized N-H bonds and the planar, π-conjugated surface of the pyrrole ring make cyclohepta[b]pyrrole architectures suitable platforms for supramolecular chemistry. These structures can engage in non-covalent interactions to form ordered assemblies and recognize specific guest molecules.

Pyrrole-containing macrocycles are well-known for their ability to act as host molecules, particularly for anions, due to the polarized N-H groups that can form hydrogen bonds. ims.ac.jp Acyclic oligopyrroles, such as 1,3-dipyrrolyl-1,3-propanedione BF2 complexes, have been developed as efficient receptors for halide and oxoanions, capable of acting as naked-eye sensors. ims.ac.jp While specific studies on host-guest complexes of simple cyclohepta[b]pyrroles are not widely documented, the inherent properties of the pyrrole moiety suggest their potential in this area. The extended π-surface of the cyclohepta[b]pyrrole system could also facilitate π-π stacking interactions with suitable aromatic guest molecules. The design of more complex, macrocyclic structures incorporating the cyclohepta[b]pyrrole unit could lead to receptors with specific binding cavities for various guests.

The cyclohepta[b]pyrrole scaffold can be functionalized to create multidentate ligands for metal coordination. Dipyrrins, which consist of two pyrrole rings linked by a methine bridge, are classic bidentate, monoanionic ligands that form stable complexes with a variety of metal ions. ims.ac.jp By analogy, cyclohepta[b]pyrrole can be derivatized to incorporate coordinating atoms. For example, introducing nitrogen or other heteroatoms into the seven-membered ring or as substituents on the pyrrole ring can create specific binding sites. The resulting metal complexes can form discrete molecular structures or extended coordination polymers. ims.ac.jp These coordination assemblies have potential applications in catalysis and the development of new materials with interesting magnetic or optical properties. ims.ac.jp The synthesis of such ligands can be achieved through palladium-catalyzed reactions, among other methods, to introduce the desired functional groups onto the core structure. nih.gov

Catalytic Applications of Cyclohepta[b]pyrrole-Derived Structures

The development of catalysts is a significant area of research for pyrrole-based compounds. While applications specifically detailing "Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-" as a catalyst are not prominent, the broader class of pyrrole derivatives and related heterocycles are used in various catalytic transformations. An iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols represents a sustainable approach where the catalyst operates efficiently under mild conditions. nih.gov

The synthesis of pyrrole-containing structures is often catalyzed by metals or acids. For instance, the synthesis of cyclohepta[b]indoles can be achieved through acid-catalyzed ring expansion reactions. nih.gov Furthermore, iodine has been used as a catalyst for the synthesis of novel pyrrole-bearing β-lactams. nih.gov Palladium catalysis is also employed in the formation of pyrrole rings from aminocoumarin derivatives. nih.gov These synthetic methods highlight the interaction between pyrrole structures and catalytic systems, suggesting that cyclohepta[b]pyrrole derivatives could be designed to act as ligands that modify the activity and selectivity of metal catalysts or even act as organocatalysts themselves in various organic reactions.

Organic Functional Materials

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, detailed data, or publications pertaining to the application of Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- in the field of organic functional materials could be located. While the compound is listed by chemical suppliers, indicating its synthesis and availability, academic research detailing its photophysical, electronic, or material properties for use in organic electronics or other functional applications does not appear to be publicly available at this time.

The search included queries for its synthesis, electronic and photophysical properties, and any use in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). Despite these efforts, no data tables or detailed research findings for this specific molecule could be compiled as per the request.

General research on related pyrrole-containing structures demonstrates their potential in organic electronics, often showing tunable properties through chemical modification. For instance, the introduction of a bromo-substituent can influence the electronic energy levels and intermolecular interactions of organic semiconductors. The phenyl group's position on the cyclohepta[b]pyrrole core would also be expected to significantly impact the molecule's planarity, solubility, and solid-state packing, which are critical factors for performance in functional materials. However, without specific studies on Cyclohepta[b]pyrrole, 8-bromo-3-phenyl- , any discussion of its properties would be purely speculative and fall outside the scope of this article.

Further research would be required to elucidate the specific characteristics of this compound and to evaluate its potential as an organic functional material.

Future Research Directions and Challenges for Cyclohepta B Pyrrole, 8 Bromo 3 Phenyl

Development of Novel and Sustainable Synthetic Routes

A primary challenge and opportunity lie in the development of efficient and environmentally benign methods to construct the 8-bromo-3-phenyl-cyclohepta[b]pyrrole framework. Current approaches to related cyclohepta[b]pyrrole (B8667514) systems often involve multi-step sequences or cycloaddition reactions. nih.govacs.org Future research should focus on creating more direct and sustainable pathways.

Key research objectives include:

Adapting Cycloaddition Strategies: Investigating dearomative (4+3) cycloaddition reactions between 3-alkenylpyrroles and suitable three-carbon synthons could provide a direct route to the core cyclohepta[b]pyrrole skeleton. nih.gov The challenge will be to employ starting materials that bear or allow for the straightforward introduction of the phenyl and bromo substituents.

Late-Stage Functionalization: A highly attractive and sustainable approach would be the development of methods for the late-stage introduction of the bromo and phenyl groups onto a pre-formed cyclohepta[b]pyrrole core. This could involve C-H activation/functionalization, a powerful tool for streamlining synthesis. numberanalytics.com For example, regioselective C-H bromination and C-H arylation would avoid the need for carrying sensitive functional groups through a multi-step synthesis.

Convergent Synthesis: Designing a convergent route where a bromo-substituted seven-membered ring precursor is combined with a phenyl-substituted pyrrole (B145914) fragment (or vice versa) could offer flexibility and efficiency. For instance, adapting syntheses that start from cycloheptane-1,3-dione (B75613) could be a viable path. nih.gov

Synthetic Strategy Description Potential Advantages Key Challenges
De Novo Ring Construction Building the heterocyclic system from acyclic or simpler cyclic precursors, potentially via transition-metal catalysis or cycloaddition.High degree of flexibility in substituent placement.Controlling regioselectivity, potential for long synthetic sequences.
Late-Stage C-H Functionalization Introducing the bromo and phenyl groups directly onto the cyclohepta[b]pyrrole scaffold.Atom economy, reduced step count, access to analogues.Achieving high regioselectivity on a complex heterocyclic system.
Annulation Reactions Fusing the pyrrole ring onto a pre-functionalized seven-membered ring.Potentially shorter routes to the target molecule.Synthesis of the required functionalized cycloheptane (B1346806) precursors.

Exploration of Undiscovered Reactivity Patterns of the Bromo- and Phenyl-Substituted System

The interplay between the bromo and phenyl substituents on the cyclohepta[b]pyrrole ring system is expected to give rise to unique reactivity. A thorough exploration of these patterns is crucial for utilizing this compound as a building block in more complex architectures.

The bromo-substituent at the 8-position serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of functional groups, including alkyl, aryl, alkynyl, and amino moieties, enabling the synthesis of a diverse library of derivatives for screening in various applications.

The 3-phenyl group, depending on its substitution, can electronically modulate the reactivity of the pyrrole ring. Electron-withdrawing or -donating groups on the phenyl ring will influence the nucleophilicity of the pyrrole core, affecting its propensity for electrophilic substitution reactions, a characteristic reactivity mode for pyrroles. numberanalytics.com The steric bulk of the phenyl group may also direct the regioselectivity of subsequent reactions on the heterocyclic core.

Rational Design of Cyclohepta[b]pyrrole Architectures for Specific Functional Materials

The structural features of 8-bromo-3-phenyl-cyclohepta[b]pyrrole suggest its potential as a building block for advanced functional materials. The extended π-system, combined with the potential for further functionalization, makes it an attractive candidate for applications in organic electronics and photomedicine.

Organic Electronics: By leveraging cross-coupling reactions at the 8-bromo position, it is possible to synthesize conjugated polymers or oligomers incorporating the cyclohepta[b]pyrrole unit. The electronic properties of these materials could be fine-tuned by the choice of coupling partner and by substitution on the 3-phenyl group. Such materials could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Photodynamic Therapy: Related pyrrole-fused heterocyclic systems have demonstrated potent photo-antiproliferative activity. nih.gov Upon irradiation with light, these molecules can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. The 8-bromo-3-phenyl-cyclohepta[b]pyrrole core could be rationally designed to optimize its photosensitizing properties, such as its absorption wavelength and quantum yield of ROS generation, making it a candidate for photodynamic therapy applications.

Advanced Characterization of Transient Intermediates and Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize and functionalize 8-bromo-3-phenyl-cyclohepta[b]pyrrole is fundamental to optimizing reaction conditions and discovering new reactivity. Many organic reactions proceed through short-lived, low-concentration transient intermediates that are difficult to detect.

Future research should employ advanced analytical techniques to identify and characterize these species. In-situ spectroscopic methods, such as rapid-injection NMR and stopped-flow UV-Vis or fluorescence spectroscopy, can provide real-time information on the species present in a reacting mixture. The study of reaction kinetics can also provide crucial insights into the underlying mechanisms. For instance, understanding the intermediates in a potential (4+3) cycloaddition or a C-H activation reaction would be critical for improving yields and selectivities. nih.gov

Integration of Computational Chemistry for Predictive Material Design

Computational chemistry is a powerful tool that can accelerate the discovery and development of new functional materials by predicting their properties before they are synthesized. rsc.orgprepchem.comrsc.org For a novel target like 8-bromo-3-phenyl-cyclohepta[b]pyrrole, computational methods can provide invaluable guidance.

Key areas for computational investigation include:

Prediction of Electronic Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the electron density distribution. These parameters are crucial for predicting the optical and electronic properties of the molecule and its potential performance in electronic devices.

Modeling Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of proposed synthetic reactions. This can help to identify the most likely reaction pathways, predict the structures of transient intermediates and transition states, and understand the origins of regioselectivity.

Virtual Screening of Derivatives: Once a reliable synthetic route is established, computational methods can be used to perform virtual screening of a library of potential derivatives. By systematically varying the substituents and calculating their properties, it is possible to identify the most promising candidates for specific applications, thereby focusing synthetic efforts on the most valuable targets.

Computational Method Application to Cyclohepta[b]pyrrole Research Predicted Outcomes
Density Functional Theory (DFT) Calculation of ground-state electronic structure and properties.HOMO/LUMO energies, band gap, charge distribution, spectroscopic properties.
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption and emission spectra.Prediction of UV-Vis spectra, rationalization of photophysical properties.
Molecular Dynamics (MD) Simulation of the conformational behavior and intermolecular interactions.Understanding solid-state packing, solubility, and interactions with biological targets.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions in complex environments (e.g., with explicit solvent or in an enzyme active site).Detailed mechanistic insights, prediction of selectivity.

By addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full potential of 8-bromo-3-phenyl-cyclohepta[b]pyrrole and its derivatives, paving the way for new discoveries in synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-bromo-3-phenylcyclohepta[b]pyrrole, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via gold-catalyzed cascade reactions using skipped diynes or through nickel-catalyzed enantioselective cyclization of 1,6-enynes. For example, gold(I) catalysts enable annulation of diynes with phenyl groups, where temperature (90–110°C) and solvent polarity (THF or DCM) critically affect regioselectivity and yield (70–84%) . Optimization of base (e.g., KOtBu) and protecting groups (e.g., sulfonyl groups) is essential to minimize side reactions like over-bromination or pyrrole ring degradation.

Q. How is the structural characterization of 8-bromo-3-phenylcyclohepta[b]pyrrole validated in synthetic studies?

  • Answer : Characterization relies on ¹H/¹³C NMR to confirm the fused cycloheptane-pyrrole scaffold, with diagnostic signals for the bromine substituent (δ 7.2–7.5 ppm for aromatic protons) and phenyl group (δ 7.4–7.6 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (where crystalline derivatives are available) resolve ambiguities in stereochemistry . Computational methods (DFT) are increasingly used to predict NMR shifts and validate experimental data .

Q. What preliminary biological activities have been reported for cyclohepta[b]pyrrole derivatives?

  • Answer : While direct studies on 8-bromo-3-phenyl derivatives are limited, structurally related cyclohepta[b]pyrans exhibit antitumor, antimicrobial, and anti-inflammatory activities. For instance, guaianolide-type derivatives inhibit NF-κB signaling (IC₅₀ = 2.5–10 μM), and psilostachyin analogs show G2/M cell cycle arrest in lymphoma models . These findings suggest potential bioactivity for brominated phenyl variants, warranting cytotoxicity assays (e.g., MTT) and target-specific screening.

Advanced Research Questions

Q. How do steric and electronic effects of the 8-bromo and 3-phenyl substituents influence reactivity in cross-coupling reactions?

  • Answer : The bromine atom at C8 acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the phenyl group at C3 can reduce coupling efficiency (e.g., 40–60% yield vs. >80% in unsubstituted analogs). Computational studies (e.g., Hammett σ values) show electron-withdrawing bromine enhances electrophilicity at adjacent carbons, enabling selective functionalization . Advanced strategies use bulky ligands (e.g., SPhos) to mitigate steric effects .

Q. What contradictions exist in reported bioactivity data for cyclohepta[b]pyrrole derivatives, and how can they be resolved?

  • Answer : Discrepancies arise in IC₅₀ values for similar compounds across studies (e.g., 5 μM vs. 20 μM for NF-κB inhibition). These may stem from differences in assay conditions (e.g., cell line variability, serum concentration) or impurity profiles (e.g., residual palladium in synthetic batches). Rigorous batch-to-batch reproducibility tests , standardized bioassays (e.g., NIH/NCATS guidelines), and metabolite profiling (LC-HRMS) are critical to resolve inconsistencies .

Q. What challenges arise in achieving enantioselective synthesis of chiral cyclohepta[b]pyrrole derivatives?

  • Answer : The seven-membered ring introduces conformational flexibility, complicating asymmetric catalysis. Nickel-catalyzed reductive cyclization of enynes achieves moderate enantiomeric excess (ee = 70–85%) using chiral bisoxazoline ligands, but over-reduction to tetrahydro derivatives remains a side reaction (15–20% yield loss). Dynamic kinetic resolution (DKR) and chiral auxiliaries (e.g., Evans’ oxazolidinones) are emerging solutions .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map the interplay of temperature, catalyst loading, and solvent polarity .
  • Bioactivity Profiling : Combine phenotypic screening (e.g., antiplasmodial assays) with target-based approaches (e.g., kinase inhibition panels) to identify mechanisms .
  • Data Validation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity, addressing outliers through synthetic reprofiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.